![molecular formula C7H7Cl3N2 B175462 2,4,6-Trichloro-5-isopropylpyrimidine CAS No. 1780-42-3](/img/structure/B175462.png)
2,4,6-Trichloro-5-isopropylpyrimidine
Overview
Description
2,4,6-Trichloro-5-isopropylpyrimidine is a chemical compound with the molecular formula C7H7Cl3N2 . It is used for experimental and research purposes .
Synthesis Analysis
The synthesis of 2,4,6-Trichloro-5-isopropylpyrimidine involves the reaction of 5-Isopropyl barbituric acid with phosphorus oxychloride . The resulting product is then reacted with benzyl alkoxide .Molecular Structure Analysis
The molecular structure of 2,4,6-Trichloro-5-isopropylpyrimidine consists of seven carbon atoms, seven hydrogen atoms, three chlorine atoms, and two nitrogen atoms . The molecular weight of the compound is 225.5 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4,6-Trichloro-5-isopropylpyrimidine include a molecular weight of 225.5 g/mol, a computed XLogP3-AA of 4.2, and a topological polar surface area of 25.8 Ų . It has a rotatable bond count of 1 .Scientific Research Applications
Chemical Properties and Identification
“2,4,6-Trichloro-5-isopropylpyrimidine” is a chemical compound with the CAS Number: 1780-42-3 and a molecular weight of 225.5 . Its linear formula is C7H7Cl3N2 .
Storage and Safety
This compound is typically stored in an inert atmosphere at temperatures between 2-8°C . It’s important to handle it with care as it has several hazard statements including H302, H315, H319, and H335 .
Green Chemistry Applications
There is research on the regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde, a related compound . This research is based on the 12 principles of green chemistry and involves the synthesis of new nitrogen-containing heteronuclear molecules . The methodologies used include phase transfer catalysis, one-pot synthesis, Wittig olefination, and the synthesis of new N-heterocyclic compounds .
Biological Applications
Scaffolds containing tetra substituted pyrimidines, which include compounds like 2,4,6-Trichloro-5-isopropylpyrimidine, have significant biological applications . They are present in DNA and RNA structures in the form of different nucleobases, such as cytosine, thymine, and uracil .
5. Synthesis of New Biologically Active Compounds Tetra substituted pyrimidines are acting as precursors in the synthesis of new biologically active pyrrolo[2,3-d]pyrimidines . These compounds have increased interest due to the introduction of nucleoside antibiotics, such as tubercidin, toyocamycin, and sangivamycin .
Safety And Hazards
2,4,6-Trichloro-5-isopropylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
properties
IUPAC Name |
2,4,6-trichloro-5-propan-2-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl3N2/c1-3(2)4-5(8)11-7(10)12-6(4)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPSTWNQGHUOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C(N=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40290125 | |
Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trichloro-5-isopropylpyrimidine | |
CAS RN |
1780-42-3 | |
Record name | 2,4,6-Trichloro-5-(1-methylethyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 66904 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66904 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-trichloro-5-isopropylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40290125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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